5-bromo-1-ethyl-1H-1,2,3,4-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-1-ethyl-1H-1,2,3,4-tetrazole: is a heterocyclic organic compound with the molecular formula C3H5BrN4. It belongs to the class of tetrazoles, which are five-membered rings containing four nitrogen atoms and one carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-ethyl-1H-1,2,3,4-tetrazole typically involves the reaction of an appropriate precursor with bromine and other reagents under controlled conditions. One common method is the bromination of 1-ethyl-1H-1,2,3,4-tetrazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-bromo-1-ethyl-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: Products include various substituted tetrazoles, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific redox reaction and conditions employed.
Scientific Research Applications
Chemistry: 5-bromo-1-ethyl-1H-1,2,3,4-tetrazole is used as a building block in organic synthesis, particularly in the preparation of other heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions and as a precursor for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 5-bromo-1-ethyl-1H-1,2,3,4-tetrazole involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-ethyl-1H-1,2,3,4-tetrazole: Lacks the bromine substituent, resulting in different reactivity and applications.
5-bromo-1-methyl-1H-1,2,3,4-tetrazole: Similar structure but with a methyl group instead of an ethyl group, affecting its chemical properties and uses.
5-chloro-1-ethyl-1H-1,2,3,4-tetrazole:
Uniqueness: The presence of the bromine atom in 5-bromo-1-ethyl-1H-1,2,3,4-tetrazole imparts unique reactivity, making it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
CAS No. |
86506-76-5 |
---|---|
Molecular Formula |
C3H5BrN4 |
Molecular Weight |
177 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.